7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
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Overview
Description
7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine with bromine to introduce the bromine atom at the 7-position, followed by cyclization to form the pyrrolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Uniqueness
7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-bromo-4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-5-2-7(12)11-8(5)6(9)3-10-4/h3H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFWTPIZIRSONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1CC(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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